molecular formula C15H20O2S B12614590 [(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone CAS No. 917613-88-8

[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone

Cat. No.: B12614590
CAS No.: 917613-88-8
M. Wt: 264.4 g/mol
InChI Key: SERFUSDNWZCDPL-NFAWXSAZSA-N
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Description

[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone is a complex organic compound characterized by its unique thiolane ring structure and the presence of a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone typically involves multiple steps, starting with the preparation of the thiolane ring. One common method involves the reaction of a butyl-substituted thiol with a suitable ketone under acidic conditions to form the thiolane ring. The hydroxyl group is then introduced through a selective oxidation reaction. Finally, the phenylmethanone group is attached via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The phenylmethanone group can be reduced to a hydroxyl group.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the phenylmethanone group can produce a secondary alcohol.

Scientific Research Applications

[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone exerts its effects involves its interaction with specific molecular targets. The compound’s thiolane ring and phenylmethanone group allow it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    [(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one: Known for its antioxidant properties.

    [(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate: Used in the synthesis of glycosides.

Uniqueness

[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone is unique due to its combination of a thiolane ring and a phenylmethanone group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

917613-88-8

Molecular Formula

C15H20O2S

Molecular Weight

264.4 g/mol

IUPAC Name

[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone

InChI

InChI=1S/C15H20O2S/c1-2-3-9-12-10-13(16)15(18-12)14(17)11-7-5-4-6-8-11/h4-8,12-13,15-16H,2-3,9-10H2,1H3/t12-,13-,15+/m1/s1

InChI Key

SERFUSDNWZCDPL-NFAWXSAZSA-N

Isomeric SMILES

CCCC[C@@H]1C[C@H]([C@H](S1)C(=O)C2=CC=CC=C2)O

Canonical SMILES

CCCCC1CC(C(S1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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